(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate” is a complex organic molecule that features a dibenzoannulene core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
- Formation of the dibenzoannulene core through cyclization reactions.
- Introduction of the benzyl and methyl groups via alkylation reactions.
- Oxidation to introduce the keto group.
- Final trifluoromethanesulfonation to attach the trifluoromethanesulfonate group.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other dibenzoannulenes with different substituents. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and potential applications. Some similar compounds might include:
- Dibenzoannulenes with different alkyl or aryl groups.
- Compounds with different sulfonate groups.
Properties
Molecular Formula |
C24H25F3O4S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
[(1S,11S)-1-benzyl-11-methyl-13-oxo-5-tricyclo[9.4.0.02,7]pentadeca-2(7),3,5-trienyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C24H25F3O4S/c1-22-12-5-8-18-14-20(31-32(29,30)24(25,26)27)9-10-21(18)23(22,13-11-19(28)16-22)15-17-6-3-2-4-7-17/h2-4,6-7,9-10,14H,5,8,11-13,15-16H2,1H3/t22-,23+/m0/s1 |
InChI Key |
KLEDRLQUFCHLPF-XZOQPEGZSA-N |
Isomeric SMILES |
C[C@@]12CCCC3=C([C@@]1(CCC(=O)C2)CC4=CC=CC=C4)C=CC(=C3)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC12CCCC3=C(C1(CCC(=O)C2)CC4=CC=CC=C4)C=CC(=C3)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.